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Compound of Interest

5-(Benzyloxy)-2-
Compound Name:
methylphenylboronic acid

cat. No.: B1527161

An In-depth Technical Guide to the Spectral Analysis of 5-(Benzyloxy)-2-
methylphenylboronic acid

This guide provides a comprehensive analysis of the spectral data for 5-(Benzyloxy)-2-
methylphenylboronic acid (CAS No. 1451391-56-2), a key intermediate in organic synthesis
and drug development.[1][2] As researchers and professionals in the field, a thorough
understanding of a molecule's spectroscopic signature is paramount for structure verification,
purity assessment, and reaction monitoring. This document moves beyond a simple recitation
of data, offering insights into the causal relationships between molecular structure and spectral
output, grounded in established scientific principles.

The methodologies and interpretations presented herein are designed to be self-validating,
providing a robust framework for the spectroscopic characterization of this and related
arylboronic acids.

Molecular Structure and Spectroscopic Overview

5-(Benzyloxy)-2-methylphenylboronic acid is a multifunctional compound featuring a
trisubstituted aromatic ring, a benzyloxy ether linkage, a methyl group, and the critical boronic
acid moiety. Each of these features imparts a distinct and identifiable signature across various
spectroscopic techniques.
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The structural complexity necessitates a multi-pronged analytical approach. Nuclear Magnetic
Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon
framework, Infrared (IR) spectroscopy identifies key functional groups and bonding, and Mass
Spectrometry (MS) confirms the molecular weight and offers insights into fragmentation
patterns.

Caption: Molecular structure of 5-(Benzyloxy)-2-methylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. For arylboronic acids, both *H and 3C NMR provide unambiguous evidence of the
substitution pattern and the presence of key functional groups. Due to the quadrupolar nature
of the boron nucleus, *B NMR can also be a useful tool for studying the hybridization state and
binding interactions of the boronic acid moiety.[3][4]

'H NMR Spectroscopy

The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. The
chemical shift (8) of each proton is influenced by its local electronic environment, and spin-spin
coupling provides information about neighboring protons.

Table 1: Predicted *H NMR Spectral Data (500 MHz, DMSO-de)
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale

~7.8-8.0 Broad Singlet

2H

B(OH)2

The acidic
protons of the
boronic acid are
typically broad
and may
exchange with
residual water in
the solvent. Their
chemical shift is
highly dependent
on concentration

and temperature.

~7.30 - 7.50 Multiplet

5H

CeHs (benzyl)

Protons of the
monosubstituted
phenyl ring of the
benzyl group
appear as a
complex multiplet
in their
characteristic

aromatic region.

~7.25 Doublet

1H

H-6

This proton is
ortho to the
boronic acid
group and shows

coupling to H-4.

~6.85 Doublet

1H

H-4

This proton is
ortho to the
benzyloxy group
and shows

coupling to H-6.

~6.80 Singlet

1H

H-3

This proton is

situated between
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the methyl and
benzyloxy
groups and
appears as a
singlet due to a
lack of adjacent
protons for

coupling.

The benzylic

protons are

deshielded by
) the adjacent

~5.10 Singlet 2H O-CH2-Ph

oxygen and

phenyl ring,

appearing as a

sharp singlet.

The methyl
group protons
attached to the
~2.20 Singlet 3H Ar-CHs aromatic ring
appear as a
singlet in the

aliphatic region.

Expertise & Causality: The choice of DMSO-ds as a solvent is strategic. It is capable of
dissolving the polar boronic acid, and the acidic B(OH)z protons are often clearly visible, unlike
in CDCIs where they can be very broad or exchange completely. A D20 exchange experiment
would confirm the assignment of the B(OH)z protons, as they would disappear from the
spectrum upon addition of D20.[5]

3C NMR Spectroscopy

The 13C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts are
indicative of the carbon's hybridization and electronic environment. Aromatic carbons typically
resonate in the 110-160 ppm range.[6]
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Table 2: Predicted 13C NMR Spectral Data (125 MHz, DMSO-de)
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Chemical Shift (6, ppm)

Assignment

Rationale

~158.0

C-5

Aromatic carbon attached to
the electron-donating
benzyloxy group, resulting in a
downfield shift.

~137.5

C-qg (benzyl)

Quaternary carbon of the
benzyl group's phenyl ring,
attached to the CH: group.

~135.0

C-2

Aromatic carbon bearing the

methyl substituent.

~132.0

C-6

Aromatic carbon ortho to the

boronic acid group.

~128.5

C-m (benzyl)

Meta carbons of the benzyl

group's phenyl ring.

~128.0

C-p (benzyl)

Para carbon of the benzyl

group's phenyl ring.

~127.8

C-o (benzyl)

Ortho carbons of the benzyl
group's phenyl ring.

~120.0

C-1 (C-B)

The carbon attached to the
boron atom often shows a
broad signal due to
quadrupolar relaxation from
the boron nucleus. Its chemical

shift is highly variable.

~118.0

C-4

Aromatic carbon shielded by
the ortho/para directing

benzyloxy group.

~115.0

Aromatic carbon shielded by
the ortho/para directing

benzyloxy group.
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The benzylic carbon,
~69.5 0O-CH2-Ph deshielded by the adjacent

oxygen atom.

The methyl carbon, appearing
~20.0 Ar-CHs
in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. Each functional group absorbs infrared radiation at a characteristic frequency,
corresponding to the vibrations of its bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber ) ) . ]
Intensity Vibration Type Functional Group

(cm™)

3400 - 3200 Strong, Broad O-H Stretch B(OH)2

3100 - 3000 Medium Aromatic C-H Stretch Ar-H

2950 - 2850 Medium Aliphatic C-H Stretch -CHs, -CH2-

1610, 1580, 1495 Medium-Strong C=C Stretch Aromatic Ring

~1350 Strong B-O Stretch B-O
Asymmetric C-O-C

~1250 Strong Aryl-Alkyl Ether
Stretch
C-H Out-of-Plane

900 - 675 Strong Ar-H

Bend

Authoritative Grounding: The interpretation of aromatic IR spectra relies on well-established
correlation tables. The presence of C-H stretches above 3000 cm~1 is a clear indicator of
unsaturation (aromatic or alkene), while the complex pattern in the 1600-1450 cm~1 region is a
hallmark of an aromatic ring.[6][7]
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Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. The
fragmentation pattern observed upon ionization gives valuable structural information.
Electrospray lonization (ESI) is a soft ionization technique well-suited for polar molecules like
boronic acids.[8]

Trustworthiness & Causality: A significant challenge in the mass spectrometry of boronic acids
is their propensity to undergo dehydration in the gas phase to form cyclic trimers known as
boroxines.[9][10] This can complicate the spectrum, often showing a peak corresponding to the
trimer minus water, in addition to the desired molecular ion. Method development is key to
minimizing this phenomenon.[11]

Expected Data (ESI-MS, Positive lon Mode):

Molecular lon: [M+H]* at m/z 243.1

Sodium Adduct: [M+Na]* at m/z 265.1

Loss of Water: [M+H - H20]* at m/z 225.1

Major Fragments:

o m/z 91.1 (Tropylium ion): This is a very common and stable fragment corresponding to
[C7H7]*, formed by the cleavage of the benzylic C-O bond.

o m/z 151.1: This fragment corresponds to the [M - C7H~]* ion, resulting from the loss of the

benzyl group.

Parent lon
[M+H]*

m/z 243.1

- C7H7e Benzylic Cleavage - H20

Loss of Benzyl Group Tropylium lon Loss of Water
[M - C7H7]* [C7H7]* [M+H - H20]+
m/z 151.1 m/z 91.1 m/z 225.1
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Click to download full resolution via product page

Caption: Key fragmentation pathways for 5-(Benzyloxy)-2-methylphenylboronic acid in ESI-
MS.

Experimental Protocols

To ensure data reproducibility and integrity, standardized protocols are essential.

General Workflow

Sample Preparation

Weigh ~5-10 mg of
5-(Benzyloxy)-2-methylphenylboronic acid

IR Analysis
Y
Prepare KBr pellet or
apply sample to ATR crystal

'

Acquire IR Spectrum
(4000-400 cm™?)

Process and Interpret Spectra
Correlate data with structure

Dissolve in MeOH/Hz20
with 0.1% Formic Acid
(Concentration ~10 pg/mL)

Infuse into ESI source
and acquire mass spectrum

Dissolve in ~0.7 mL
DMSO-ds
Acquire 1H, 13C Spectra
(Optional: D20 exchange)

Click to download full resolution via product page

Caption: General experimental workflow for spectroscopic analysis.

Step-by-Step Methodologies

A. NMR Spectroscopy
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o Sample Preparation: Accurately weigh 5-10 mg of the boronic acid into a clean, dry NMR
tube.

» Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).

» Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief
period in an ultrasonic bath may aid dissolution.

» Data Acquisition:

[¢]

Insert the sample into the NMR spectrometer.

[¢]

Tune and shim the probe for optimal magnetic field homogeneity.

[e]

Acquire a standard *H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).

(¢]

Acquire a 13C NMR spectrum (e.g., using a proton-decoupled pulse program, 1024 scans).

e D20 Exchange (Optional): Remove the sample, add 1-2 drops of deuterium oxide (D20),
shake well, and re-acquire the *H NMR spectrum to identify exchangeable protons.

B. IR Spectroscopy (ATR Method)

e Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a
background spectrum.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

» Pressure Application: Apply pressure using the instrument's anvil to ensure good contact
between the sample and the crystal.

o Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio.

e Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)
after analysis.

C. Mass Spectrometry (ESI-MS)
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Sample Preparation: Prepare a stock solution of the compound in methanol (~1 mg/mL).
Dilute this stock solution with a 50:50 mixture of acetonitrile:water containing 0.1% formic
acid to a final concentration of 1-10 pg/mL. The acid helps promote protonation for positive
ion mode.

Instrument Setup: Calibrate the mass spectrometer using the manufacturer's recommended
standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to
typical values for small molecules.

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion using a
syringe pump at a low flow rate (e.g., 5-10 pL/min).

Spectrum Collection: Acquire the mass spectrum in positive ion mode over a relevant m/z
range (e.g., 50-500 amu).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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